molecular formula C14H11N3O2 B2953807 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde CAS No. 405921-70-2

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde

Cat. No.: B2953807
CAS No.: 405921-70-2
M. Wt: 253.261
InChI Key: PHEUZJAEMMFRQF-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core linked to a benzaldehyde moiety via a methoxy group.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, typically under basic or acidic conditions

Major Products

    Oxidation: 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzoic acid

    Reduction: 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and versatility in various applications .

Properties

IUPAC Name

2-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-9-11-4-1-2-5-13(11)19-10-12-8-17-7-3-6-15-14(17)16-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEUZJAEMMFRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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